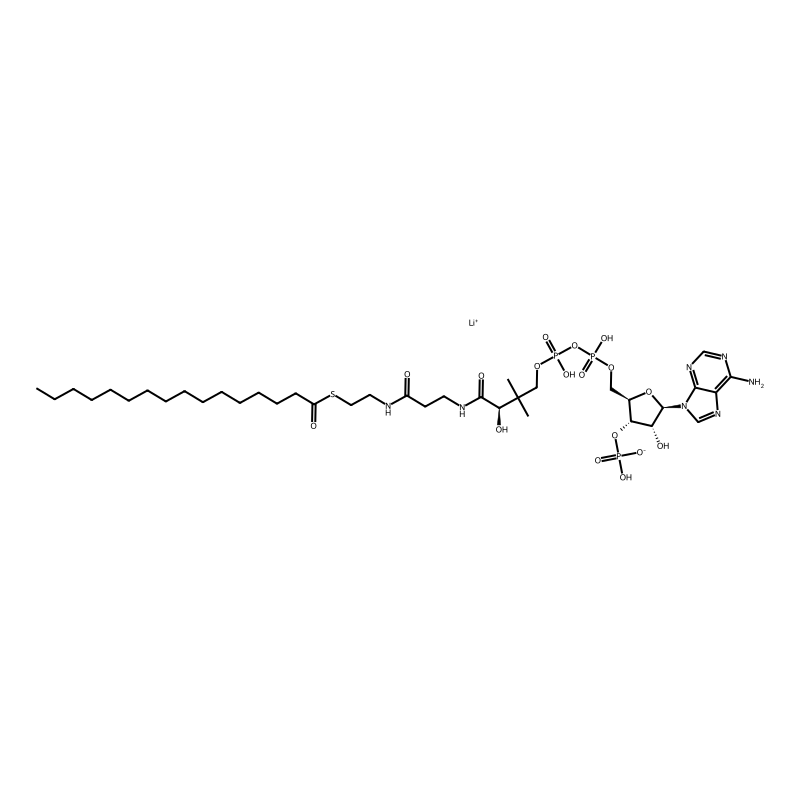n-Hexadecanoyl coenzyme a lithium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.
- Fatty Acid Metabolism: It acts as an acyl donor in the synthesis of complex lipids, facilitating the transfer of the hexadecanoyl group to various substrates.
- Beta-Oxidation: The compound undergoes beta-oxidation to produce acetyl coenzyme A, which can enter the citric acid cycle for energy production .
- S-Palmitoylation: This compound is involved in post-translational modifications through S-palmitoylation, where it attaches to cysteine residues on proteins, affecting their localization and function .
N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:
- Role in Sphingolipid Biosynthesis: It is a precursor for sphingolipid synthesis, contributing to the formation of sphingosine and other related lipids, which are crucial for cell membrane integrity and signaling .
- Influence on Protein Function: Through palmitoylation, this compound modulates the activity and localization of numerous proteins, including G-proteins, thereby influencing signal transduction pathways .
- Metabolic Regulation: It plays a role in regulating metabolic processes by serving as an energy source and participating in lipid signaling pathways .
The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:
- Chemical Synthesis:
- The compound can be synthesized by reacting hexadecanoic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC), followed by lithium salt formation.
- Enzymatic Synthesis:
- Enzymatic methods involve the use of acyl-CoA synthetases that catalyze the conversion of hexadecanoic acid to n-hexadecanoyl coenzyme A. This method is often preferred for its specificity and efficiency.
- Extraction from Natural Sources:
- N-Hexadecanoyl coenzyme A can also be isolated from biological tissues where it naturally occurs as part of metabolic processes.
N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:
- Biochemical Research: It is widely used in studies involving lipid metabolism, protein modification, and enzyme assays.
- Pharmaceutical Development: The compound is explored for its potential therapeutic applications in metabolic disorders and diseases related to lipid metabolism.
- Cell Biology: It serves as a tool for investigating cellular signaling pathways and membrane dynamics due to its role in protein palmitoylation .
Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:
- Protein Interactions: Studies have shown that palmitoylation affects protein interactions within cellular membranes, influencing signaling cascades and cellular responses.
- Inhibition Studies: The compound has been used to study the inhibition effects on enzymes such as citrate synthase, providing insights into metabolic regulation during egg activation in newts .
- Complex Formation: Interaction studies have demonstrated how this compound can form complexes with other biomolecules, impacting their stability and function.
N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-Octanoyl Coenzyme A Lithium Salt | C₃₉H₇₁N₇O₁₇P₃S·xLi⁺ | Shorter carbon chain (C8), involved in similar metabolic pathways. |
| N-Dodecanoyl Coenzyme A Lithium Salt | C₄₃H₈₁N₇O₁₇P₃S·xLi⁺ | Medium-chain fatty acid (C12), different metabolic implications. |
| N-Tetradecanoyl Coenzyme A Lithium Salt | C₄₅H₈₃N₇O₁₇P₃S·xLi⁺ | Longer carbon chain (C14), similar applications but varied kinetics. |
Uniqueness
N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.








